molecular formula C14H16N4O3 B2754393 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid CAS No. 1239751-32-6

1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid

Cat. No. B2754393
CAS RN: 1239751-32-6
M. Wt: 288.307
InChI Key: HGHSAXRQPRRILF-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .


Molecular Structure Analysis

The ring system of oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The synthesis of oxadiazoles involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . This process can yield a maximum of 94% .


Physical And Chemical Properties Analysis

The molecular formula of oxadiazole is C2H2ON2 and it has a molecular mass of 70.05 g/mol . It is soluble in water .

Scientific Research Applications

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their elimination.

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth or replication of the pathogens

Biochemical Pathways

Given its potential anti-infective activity, it can be inferred that it may interfere with the biochemical pathways essential for the survival or replication of the pathogens . The downstream effects of this interference would likely include the inhibition of pathogen growth or replication.

Result of Action

Given its potential anti-infective activity, it can be inferred that the compound may lead to the inhibition of pathogen growth or replication . This would result in a decrease in the number of pathogens, potentially leading to the resolution of the infection.

Future Directions

The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand for new hybrid drugs acting against resistant microorganisms . Oxadiazoles, due to their broad range of chemical and biological properties, are being studied by researchers for further refinement as anti-infective agents .

properties

IUPAC Name

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-16-13(21-17-9)10-4-5-12(15-7-10)18-6-2-3-11(8-18)14(19)20/h4-5,7,11H,2-3,6,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHSAXRQPRRILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid

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